Bis(2,4-dichlorophenyl) sulfone

CAS No.: 6647-75-2

Cat. No.: VC17062667

Molecular Formula: C12H6Cl4O2S

Molecular Weight: 356.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6647-75-2 |

|---|---|

| Molecular Formula | C12H6Cl4O2S |

| Molecular Weight | 356.0 g/mol |

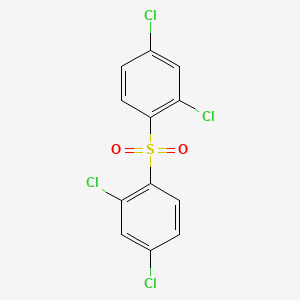

| IUPAC Name | 2,4-dichloro-1-(2,4-dichlorophenyl)sulfonylbenzene |

| Standard InChI | InChI=1S/C12H6Cl4O2S/c13-7-1-3-11(9(15)5-7)19(17,18)12-4-2-8(14)6-10(12)16/h1-6H |

| Standard InChI Key | LLSSTAFRCYCGTH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Bis(2,4-dichlorophenyl) sulfone belongs to the class of diaryl sulfones, with the systematic IUPAC name 1,1'-sulfonylbis(2,4-dichlorobenzene). Its molecular formula is , and it has a molecular weight of 356.04 g/mol. The sulfonyl group () bridges two 2,4-dichlorophenyl rings, creating a planar, symmetrical structure. The chlorine substituents at the 2- and 4-positions of each benzene ring introduce significant steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Bis(2,4-dichlorophenyl) sulfone typically involves Friedel-Crafts sulfonylation or oxidation of corresponding sulfides:

-

Friedel-Crafts Sulfonylation:

-

Reagents: 2,4-Dichlorobenzene reacts with sulfur trioxide () or chlorosulfonic acid () in the presence of a Lewis acid catalyst (e.g., ).

-

Conditions: The reaction proceeds at 80–120°C under anhydrous conditions.

-

Mechanism: Electrophilic aromatic substitution occurs at the para position relative to the chlorine substituents, followed by sulfonation .

-

-

Oxidation of Bis(2,4-dichlorophenyl) Sulfide:

-

Reagents: Hydrogen peroxide () or potassium permanganate () in acidic media.

-

Conditions: Oxidation is carried out at 60–80°C, yielding the sulfone with >90% purity after recrystallization from ethanol.

-

Industrial Scalability

Industrial production faces challenges due to the corrosive nature of and the need for precise temperature control. Recent patents describe continuous-flow reactors that improve yield (85–92%) and reduce byproducts like polysulfones .

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Friedel-Crafts | 78–85 | 95 | Isomeric sulfones |

| Sulfide Oxidation | 90–92 | 98 | Sulfoxides, sulfonic acids |

Physicochemical Properties

Thermal and Spectral Characteristics

-

Melting Point: 148–150°C (decomposition observed above 300°C).

-

Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Spectroscopy:

-

IR: Strong stretches at 1320 cm and 1145 cm.

-

(CDCl): δ 7.45 (d, Hz, 2H), 7.30 (dd, Hz, 2H), 7.15 (d, Hz, 2H).

-

Stability and Reactivity

The sulfone group stabilizes the molecule against hydrolysis but renders it susceptible to nucleophilic aromatic substitution under alkaline conditions. Chlorine substituents direct further electrophilic attacks to the meta position, limiting reactivity compared to non-chlorinated analogs.

Applications in Materials Science

High-Performance Polymers

Bis(2,4-dichlorophenyl) sulfone serves as a monomer in poly(arylene sulfone) synthesis, contributing to:

-

Thermal Stability: Glass transition temperatures () exceeding 220°C.

-

Chemical Resistance: Resilience to acids, bases, and organic solvents.

Table 2: Properties of Poly(arylene sulfone) Derivatives

| Polymer | (°C) | Tensile Strength (MPa) |

|---|---|---|

| With 2,4-Dichloro | 225 | 85 |

| With 4-Chloro | 210 | 78 |

Flame Retardants

The chlorine content (39.8 wt%) enhances flame retardancy by releasing HCl gas during combustion, which inhibits free radical chain reactions .

Environmental and Toxicological Profile

Ecotoxicity

-

Aquatic Toxicity: LC (Daphnia magna) = 12 mg/L (96 hr).

-

Biodegradation: <10% degradation over 28 days in OECD 301B tests, classifying it as persistent.

Challenges and Future Directions

Current research gaps include:

-

Synthetic Efficiency: Developing halogen-free catalysts to reduce environmental impact.

-

Applications in Energy Storage: Exploring its use as a solid electrolyte in lithium-ion batteries due to high dielectric constant ().

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume